Enniatin B1: A Technical Guide on its Discovery, Origin, and Biological Interactions
Enniatin B1: A Technical Guide on its Discovery, Origin, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enniatin B1, a cyclic hexadepsipeptide mycotoxin, has garnered significant scientific interest due to its widespread presence as a contaminant in cereal grains and its diverse biological activities. First discovered as part of the enniatin complex in 1947, this secondary metabolite is primarily produced by various species of the Fusarium fungus. Its ionophoric nature allows it to disrupt cellular ion homeostasis, leading to a range of cytotoxic effects. This technical guide provides a comprehensive overview of the discovery and origin of Enniatin B1, details its biosynthesis, and outlines the experimental protocols for its isolation and characterization. Furthermore, it delves into the molecular mechanisms underlying its cytotoxicity, with a focus on the signaling pathways it modulates. Quantitative data on its biological activity are presented for comparative analysis, and key experimental workflows and signaling cascades are visualized to facilitate a deeper understanding of this multifaceted mycotoxin.
Discovery and Origin
The journey of Enniatin B1 began with the discovery of the enniatin complex in 1947 by a team of Swiss scientists, Gäumann, Roth, Ettlinger, Plattner, and Nager. They isolated these novel antibiotic substances from the fungus Fusarium orthoceras var. enniatinum.[1] Subsequent research led to the identification and characterization of various enniatin analogues, including Enniatin B1.
Enniatin B1 is a naturally occurring mycotoxin predominantly produced by several species of the fungal genus Fusarium, such as Fusarium avenacum, Fusarium tricinctum, and Fusarium proliferatum.[2][3] These fungi are common pathogens of cereal crops like wheat, barley, and maize.[1][4] Consequently, Enniatin B1 is a frequent contaminant of agricultural commodities and food products, posing a potential risk to human and animal health.[1][5]
Biosynthesis of Enniatin B1
The biosynthesis of Enniatin B1 is a complex process orchestrated by a large, multifunctional enzyme known as enniatin synthetase (ESYN1).[2] This enzyme is a non-ribosomal peptide synthetase (NRPS) encoded by the esyn1 gene. The synthesis involves the iterative condensation of three molecules of D-α-hydroxyisovaleric acid and three molecules of N-methyl-L-isoleucine. The process begins with the activation of the constituent amino and hydroxy acids, followed by their sequential linkage and, finally, cyclization to form the hexadepsipeptide ring structure of Enniatin B1.
Experimental Protocols
Fungal Culture and Enniatin B1 Production
A detailed protocol for the cultivation of Fusarium species and the subsequent extraction of Enniatin B1 is outlined below.
Protocol:
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Fungal Inoculation: Inoculate a solid substrate medium, such as rice or corn, with a spore suspension of a known Enniatin B1-producing Fusarium strain (e.g., Fusarium tricinctum).[6][7]
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Incubation: Incubate the culture flasks in the dark at a controlled temperature of 25°C for 14-21 days to allow for optimal fungal growth and mycotoxin production.[7]
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Extraction:
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Following incubation, dry and mill the fungal culture.
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Extract the resulting powder with an organic solvent mixture, such as acetonitrile (B52724)/water (84:16, v/v), by shaking for a specified period.[7]
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Filter the extract to remove solid fungal material.
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-
Purification:
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Subject the crude extract to a purification step using a solid-phase extraction (SPE) column, such as Amberlite XAD-7, to remove interfering compounds.[6]
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Elute the enniatins from the column using an appropriate solvent.
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Further purify the eluate using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate Enniatin B1.[6][8]
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Characterization and Quantification
The structural confirmation and quantification of isolated Enniatin B1 are typically achieved through a combination of spectroscopic and spectrometric techniques.
Protocol:
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
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Employ a reversed-phase C18 column for chromatographic separation.[2]
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Use a mobile phase gradient of water and an organic solvent like acetonitrile or methanol, both often containing a small percentage of formic acid to improve ionization.[2][9]
-
Detect and quantify Enniatin B1 using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[3][10]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Dissolve the purified Enniatin B1 in a suitable deuterated solvent.
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Acquire one-dimensional (¹H and ¹³C) and two-dimensional (e.g., HSQC, HMBC) NMR spectra to elucidate the precise chemical structure and stereochemistry of the molecule.[11]
-
-
High-Resolution Mass Spectrometry (HRMS):
Data Presentation: Cytotoxicity of Enniatin B1
Enniatin B1 exhibits varying degrees of cytotoxicity across different cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.
| Cell Line | Cell Type | Assay | Exposure Time | IC50 (µM) | Reference(s) |
| Caco-2 | Human colorectal adenocarcinoma | MTT / Neutral Red | 24 - 72 h | 0.8 - 11.5 | [4][13] |
| HT-29 | Human colorectal adenocarcinoma | MTT | 48 h | 3.7 | [4][13] |
| HepG2 | Human hepatocellular carcinoma | Alamar Blue / MTT | 24 - 72 h | 8.5 - 36 | [4][13] |
| MRC-5 | Human lung fibroblast | Alamar Blue / BrdU | 24 h | 3.6 - 4.7 | [8][13] |
| CHO-K1 | Chinese hamster ovary | Not Specified | Not Specified | 2.47 - 4.53 | [4] |
| H4IIE | Rat hepatoma | MTT | Not Specified | 1 - 2.5 | [13][14] |
| CCF-STTG1 | Human astrocytoma | CCK-8 | 48 h | 4.4 | [13] |
| PK-15 | Porcine kidney | Not Specified | 24 h | 41 | [4] |
| SF-9 | Insect (Spodoptera frugiperda) | Not Specified | 48 h | 6.6 | [4] |
Signaling Pathways and Experimental Workflows
Enniatin B1-Induced Apoptosis Signaling Pathway
Enniatin B1 induces apoptosis, or programmed cell death, in susceptible cells through a multifaceted mechanism involving the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of key signaling proteins.
Caption: Enniatin B1 induces apoptosis via ROS production, mitochondrial dysfunction, and caspase activation.
Experimental Workflow for Enniatin B1 Cytotoxicity Assessment
A standardized workflow is crucial for the reliable assessment of Enniatin B1's cytotoxic effects on cell cultures.
Caption: A typical workflow for determining the cytotoxicity of Enniatin B1 on cultured cells.
Conclusion
Enniatin B1 remains a significant mycotoxin of interest for the scientific community. Its discovery nearly eight decades ago opened a new chapter in the study of fungal secondary metabolites. Originating primarily from Fusarium species, its presence in the food chain necessitates a thorough understanding of its biological effects. The detailed protocols and data presented in this guide offer a foundational resource for researchers investigating its biosynthesis, bioactivity, and potential risks. The elucidation of its induced signaling pathways, particularly those leading to apoptosis, provides valuable insights for toxicologists and drug development professionals exploring its potential as a therapeutic agent. Further research is warranted to fully comprehend the in vivo toxicokinetics and chronic exposure effects of Enniatin B1.
References
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